1-[(4-bromophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-BROMOPHENOXY)METHYL]-N~3~-(5-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of bromophenoxy, thiazole, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-BROMOPHENOXY)METHYL]-N~3~-(5-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the bromophenoxy methyl intermediate, which is then reacted with a thiazole derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as silica-supported tungstosilisic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
1-[(4-BROMOPHENOXY)METHYL]-N~3~-(5-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the bromophenoxy and thiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Silica-supported tungstosilisic acid, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(4-BROMOPHENOXY)METHYL]-N~3~-(5-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-BROMOPHENOXY)METHYL]-N~3~-(5-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole moieties are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles: These compounds share similar structural features and biological activities.
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues: These analogues also contain thiazole moieties and exhibit comparable properties.
Uniqueness
1-[(4-BROMOPHENOXY)METHYL]-N~3~-(5-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H13BrN4O2S |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
1-[(4-bromophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H13BrN4O2S/c1-10-8-17-15(23-10)18-14(21)13-6-7-20(19-13)9-22-12-4-2-11(16)3-5-12/h2-8H,9H2,1H3,(H,17,18,21) |
InChI Key |
VLCUQIHQTGGPDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.